molecular formula C10H9NO2 B12698712 Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, oxime, (Z)- CAS No. 95449-81-3

Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, oxime, (Z)-

Cat. No.: B12698712
CAS No.: 95449-81-3
M. Wt: 175.18 g/mol
InChI Key: CJZBGIUXVDPQMZ-LUAWRHEFSA-N
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Description

(Z)-Oximspiro(benzofuran-2(3H),1’-cyclopropan)-3-one is a unique chemical compound characterized by its spirocyclic structure, which includes a benzofuran moiety and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Oximspiro(benzofuran-2(3H),1’-cyclopropan)-3-one typically involves a [3+2] cyclization reaction. One efficient method involves the use of a catalytic asymmetric one-pot [3+2] cyclization/semipinacol rearrangement sequence. This method employs a catalysis system of copper(II) and bisoxazoline (Cu(II)/BOX) to construct the spirocyclic structure with high stereoselectivity .

Industrial Production Methods

Industrial production of (Z)-Oximspiro(benzofuran-2(3H),1’-cyclopropan)-3-one can be achieved through scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-Oximspiro(benzofuran-2(3H),1’-cyclopropan)-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

(Z)-Oximspiro(benzofuran-2(3H),1’-cyclopropan)-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-Oximspiro(benzofuran-2(3H),1’-cyclopropan)-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-Oximspiro(benzofuran-2(3H),1’-cyclopropan)-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

95449-81-3

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(NZ)-N-spiro[1-benzofuran-2,1'-cyclopropane]-3-ylidenehydroxylamine

InChI

InChI=1S/C10H9NO2/c12-11-9-7-3-1-2-4-8(7)13-10(9)5-6-10/h1-4,12H,5-6H2/b11-9-

InChI Key

CJZBGIUXVDPQMZ-LUAWRHEFSA-N

Isomeric SMILES

C1CC12/C(=N\O)/C3=CC=CC=C3O2

Canonical SMILES

C1CC12C(=NO)C3=CC=CC=C3O2

Origin of Product

United States

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